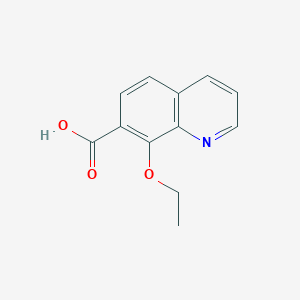

8-Ethoxyquinoline-7-carboxylic acid

Beschreibung

Significance of the Quinoline (B57606) Core in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.airesearchgate.net This arrangement confers a unique electronic and structural profile, making it a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netnumberanalytics.comnih.gov The quinoline core is a common feature in numerous natural products, particularly alkaloids, and is the foundational structure for many synthetic compounds with a wide spectrum of biological activities. researchgate.netnih.govresearchgate.net

The versatility of the quinoline ring allows it to participate in various chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling, enabling the synthesis of a diverse library of derivatives. numberanalytics.com This synthetic accessibility has been crucial for its exploration in drug discovery, leading to the development of pharmaceuticals for treating malaria, bacterial infections, and cancer. numberanalytics.comresearchgate.net Furthermore, quinoline-based structures are investigated for applications in materials science, such as in the creation of conjugated polymers for optoelectronics and as components of metal-organic frameworks (MOFs). numberanalytics.com

Overview of Carboxylic Acid Functionalities in Organic Molecules

The carboxylic acid group, denoted as -COOH, is one of the most important functional groups in organic chemistry. chemistrytalk.orgmaqsad.io It consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. teachy.ainumberanalytics.com This combination imparts a unique set of properties to any molecule it is attached to.

The presence of the -COOH group significantly influences a molecule's physical and chemical characteristics. Due to their ability to form strong hydrogen bonds with each other, carboxylic acids generally have higher boiling and melting points compared to other organic compounds of similar molecular weight. numberanalytics.comnumberanalytics.com Their polarity also makes them soluble in water, although this solubility decreases as the length of the carbon chain increases. numberanalytics.comnumberanalytics.com

Chemically, the most defining feature of a carboxylic acid is its acidity, stemming from its ability to donate a proton (H⁺) from the hydroxyl group. numberanalytics.comnumberanalytics.com The resulting carboxylate ion is stabilized by resonance. This acidity is a key factor in many biological processes. numberanalytics.com The carboxylic acid group is also highly versatile in synthesis, serving as a precursor for the formation of numerous other functional groups, including esters, amides, and acid chlorides. chemistrytalk.orgnumberanalytics.com This reactivity makes it a vital component in the synthesis of complex molecules like pharmaceuticals and polymers. maqsad.io

Contextualizing 8-Ethoxyquinoline-7-carboxylic Acid within Quinoline Chemistry

This compound is a derivative of the broader quinoline carboxylic acid family. Its structure is defined by the core quinoline ring system, which is substituted at two key positions: an ethoxy group (-OCH₂CH₃) at position 8 and a carboxylic acid group (-COOH) at position 7.

This specific arrangement of functional groups on the quinoline scaffold suggests a molecule with distinct properties. The quinoline core provides the fundamental aromatic and heterocyclic character. The carboxylic acid at the 7-position is a critical feature, offering a site for potential chemical modification or for specific interactions with biological targets through hydrogen bonding or ionic interactions. nih.govnih.govresearchgate.net The close proximity of the carboxylic acid to the quinoline nitrogen atom can influence its electronic properties and chelation potential. nih.govresearchgate.net The ethoxy group at the 8-position, adjacent to the carboxylic acid, further modifies the molecule's steric and electronic landscape, which can fine-tune its reactivity and interaction with other molecules. The analogous 8-hydroxyquinoline-7-carboxylic acid scaffold has been identified as a crucial pharmacophore for the inhibition of certain kinases, suggesting the importance of substitution at these positions. nih.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

62189-87-1 |

|---|---|

Molekularformel |

C12H11NO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

8-ethoxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-9(12(14)15)6-5-8-4-3-7-13-10(8)11/h3-7H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

VVVJRPNWRJFCDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=CC2=C1N=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Ethoxyquinoline 7 Carboxylic Acid and Analogues

Established Synthetic Routes for Quinoline (B57606) Carboxylic Acids

The formation of the quinoline carboxylic acid scaffold is a critical step. Several classic and modern synthetic methods are available for this purpose, each with its own advantages and limitations.

Hydrolysis of Nitriles in Quinoline Synthesis

A common method for introducing a carboxylic acid group onto an aromatic ring, including the quinoline system, is through the hydrolysis of a nitrile (cyanogroup). This transformation can be performed under either acidic or basic conditions. lumenlearning.comcommonorganicchemistry.comlibretexts.org The nitrile is typically heated under reflux with an acid, such as hydrochloric acid, or a base, like sodium hydroxide (B78521). libretexts.org

The reaction proceeds in two stages: the nitrile is first hydrated to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org In acidic hydrolysis, the final product is the free carboxylic acid, whereas alkaline hydrolysis initially yields the carboxylate salt, which must be subsequently acidified to produce the free acid. libretexts.org Studies have shown that nitriles in the quinoline series tend to form the acid amide, which can then be converted to the corresponding carboxylic acid. jst.go.jp

Carboxylation of Organometallic Intermediates in Quinoline Synthesis

The direct carboxylation of a quinoline ring can be achieved by using organometallic intermediates. This method involves the deprotonation of the quinoline ring with a strong base, such as n-butyllithium, to form a lithiated quinoline species. This organolithium intermediate then reacts with carbon dioxide (usually in the form of dry ice) to generate a lithium carboxylate, which upon acidic workup, yields the desired quinoline carboxylic acid.

While Grignard reagents are common in organometallic chemistry, their reaction with carboxylic acids typically results in an acid-base reaction, forming a carboxylate and an alkane. youtube.com Organolithium compounds, however, are more reactive and can add to the carboxylate intermediate to form a geminal dialkoxide, which can then be converted to a ketone. youtube.com Therefore, careful control of reaction conditions is crucial when using organometallic reagents for carboxylation.

Cyclization Reactions in Quinoline Carboxylic Acid Formation

Several named reactions are fundamental to the synthesis of the quinoline core itself, which can be designed to incorporate a carboxylic acid group or a precursor.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline (B41778), an α,β-unsaturated aldehyde or ketone, and pyruvic acid. researchgate.net It is a versatile method for producing substituted quinolines, including quinoline-4-carboxylic acids. nih.govacs.org Recent advancements have developed a hydrogen-transfer version of this reaction, which improves yields for anilines with electron-withdrawing groups. nih.govacs.org

Pfitzinger Reaction: This method involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.netnih.gov A limitation of this reaction is that isatins with functional groups unstable under basic conditions cannot be used. nih.gov

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.

Conrad-Limpach Synthesis: This reaction produces 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters.

Camps Cyclization: This reaction transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a base like hydroxide ion. wikipedia.org

The choice of cyclization reaction depends on the desired substitution pattern on the quinoline ring.

| Reaction Name | Reactants | Product Type | Ref. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone, Pyruvic Acid | Quinoline-4-carboxylic acids | researchgate.netnih.govacs.org |

| Pfitzinger | Isatin, Carbonyl compound with α-methylene | Quinoline-4-carboxylic acids | researchgate.netnih.govnih.gov |

| Combes | Aniline, β-Diketone | Substituted quinolines | nih.gov |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines | researchgate.net |

| Camps Cyclization | o-Acylaminoacetophenone | Hydroxyquinolines | wikipedia.org |

Specific Synthetic Strategies for 8-Hydroxyquinoline-7-carboxylic Acid Derivatives

The synthesis of 8-ethoxyquinoline-7-carboxylic acid often proceeds through an 8-hydroxyquinoline-7-carboxylic acid intermediate. The hydroxyl group at the 8-position is a key feature that can be later converted to the ethoxy group. The synthesis of 8-hydroxyquinoline (B1678124) itself can be achieved through methods like the Skraup or Friedlander syntheses. scispace.comrroij.com The introduction of the carboxylic acid group at the 7-position can be accomplished through formylation followed by oxidation. For example, 8-hydroxyquinoline can be formylated at the 7-position to give 8-hydroxyquinoline-7-carbaldehyde, which is then oxidized to the carboxylic acid. mdpi.com

Ethersynthesis Strategies for 8-Alkoxyquinolines

The conversion of the 8-hydroxyquinoline-7-carboxylic acid to its corresponding 8-ethoxy derivative is typically achieved via an ether synthesis. The Williamson ether synthesis is a common and effective method for this transformation. This reaction involves the deprotonation of the hydroxyl group of the 8-hydroxyquinoline derivative with a base to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the ether.

For example, 7-ethoxy-8-nitroquinoline has been synthesized, and subsequent reduction of the nitro group yields 8-amino-7-ethoxyquinoline. prepchem.com This demonstrates the feasibility of introducing the ethoxy group onto the quinoline ring.

Functional Group Interconversions on the Quinoline Scaffold

Once the basic this compound structure is in place, further modifications can be made through various functional group interconversions. The carboxylic acid group is particularly versatile for this purpose.

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst. researchgate.net

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride, which then readily reacts with the amine. researchgate.netnih.govmdpi.com

These interconversions allow for the synthesis of a wide range of derivatives with potentially different chemical and physical properties.

Green Chemistry Approaches in Quinoline Carboxylic Acid Synthesis

The development of environmentally benign synthetic methodologies has become a paramount goal in modern organic chemistry, aiming to minimize or eliminate the use and generation of hazardous substances. tandfonline.com In the context of quinoline carboxylic acid synthesis, green chemistry principles have been applied to address the limitations of traditional methods, which often involve harsh reaction conditions, toxic reagents, and low yields. researchgate.netresearchgate.net These greener approaches focus on aspects like the use of alternative energy sources, eco-friendly catalysts and solvents, and the design of atom-economical multicomponent reactions. tandfonline.comacs.org

A significant advancement in this area is the application of microwave irradiation as an energy source. researchgate.net Microwave-assisted synthesis (MAS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. nih.govrsc.org For instance, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction of aromatic benzaldehydes, anilines, and pyruvic acid has been efficiently achieved under microwave irradiation. researchgate.net This method not only accelerates the reaction but also allows for the use of greener solvents or even solvent-free conditions, contributing to a more sustainable process. researchgate.netacs.org Researchers have successfully synthesized various quinoline-3-carboxylic acid and pyrano[3,2-c]quinoline-3-carboxylate derivatives using microwave assistance, highlighting the versatility of this technique. rsc.orgnih.gov

The choice of catalyst and solvent is another critical element in the green synthesis of quinoline carboxylic acids. Traditional syntheses often rely on harsh and toxic reagents. researchgate.net Modern approaches utilize more benign and recyclable catalysts. For example, p-toluenesulfonic acid (p-TSA), an efficient and mild organocatalyst, has been successfully used in the synthesis of quinoline-4-carboxylic acid derivatives. tandfonline.comresearchgate.net Other environmentally friendly catalysts include iron(III) chloride hexahydrate (FeCl3·6H2O) and various nanocatalysts, which offer advantages like high efficiency, easy availability, and potential for reusability. researchgate.netnih.gov The replacement of hazardous organic solvents with greener alternatives such as water and ethanol (B145695) is a key focus. tandfonline.comresearchgate.net Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for green synthesis. researchgate.net Some syntheses have also been developed under solvent-free conditions, further reducing the environmental impact. acs.orgnih.gov

Multicomponent reactions (MCRs) represent a particularly powerful strategy in green synthesis due to their high atom economy and procedural simplicity. tandfonline.com MCRs combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. The Doebner reaction, a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid, is a classic method for preparing quinoline-4-carboxylic acids that has been adapted using green chemistry principles. tandfonline.comnih.gov Modified, eco-friendly Doebner reaction strategies have been developed using catalysts like p-TSA in green solvent systems like water-ethylene (B12542467) glycol, resulting in excellent yields and shorter reaction times. tandfonline.comresearchgate.net These one-pot procedures are highly efficient and reduce the waste generated from multiple purification steps typically required in multi-step syntheses. researchgate.net

Table 1: Overview of Green Synthetic Approaches for Quinoline Carboxylic Acid Analogues

| Reaction Type | Catalyst | Solvent | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Doebner Reaction | p-Toluenesulfonic acid (p-TSA) | Water/Ethylene Glycol | Heating | Eco-friendly, high conversion, shorter reaction times | tandfonline.comresearchgate.net |

| Three-Component Reaction | p-Toluenesulfonic acid (p-TSA) | - | Microwave Irradiation | High yield, simple work-up, avoids toxic solvents | researchgate.net |

| Doebner Reaction | Boron trifluoride etherate (BF₃·THF) | Acetonitrile | Heating | Applicable to anilines with electron-withdrawing groups | nih.govacs.org |

| Friedländer Annulation | Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | Water | - | Inexpensive, non-toxic catalyst, high yields | researchgate.net |

| Three-Component Reaction | Nanocatalyst | Solvent-free | 80 °C | Recyclable catalyst, short reaction time (20-35 min) | acs.orgnih.gov |

Chemical Reactivity and Derivatization Strategies of 8 Ethoxyquinoline 7 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 7-position is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification of 8-ethoxyquinoline-7-carboxylic acid can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use the alcohol as the solvent or to remove water as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. youtube.com

Table 1: Fischer Esterification of this compound

| Reactant | Conditions | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (cat.), Reflux | Methyl 8-ethoxyquinoline-7-carboxylate |

| Ethanol (B145695) (C₂H₅OH) | TsOH (cat.), Reflux | Ethyl 8-ethoxyquinoline-7-carboxylate |

This table presents plausible outcomes for the Fischer esterification based on general principles of the reaction.

Alternatively, esters can be synthesized under milder, non-acidic conditions by first converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide in an SN2 reaction. nih.govchemistrysteps.com

Amidation Reactions

The direct reaction of this compound with an amine to form an amide is generally challenging. This is because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org Heating this salt to temperatures above 100°C can drive off water and form the amide, but these conditions are often too harsh for complex molecules. chemistrysteps.com

A more effective and widely used method involves the use of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitate amide bond formation under mild conditions. chemistrysteps.comlibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group. libretexts.orgyoutube.com The amine then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate, which then collapses to yield the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). youtube.comrsc.org

Table 2: DCC-Mediated Amidation of this compound

| Reactant | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | DCC, CH₂Cl₂, Room Temp. | 8-Ethoxyquinoline-7-carboxamide |

| Aniline (B41778) (C₆H₅NH₂) | DCC, THF, Room Temp. | N-Phenyl-8-ethoxyquinoline-7-carboxamide |

This table illustrates potential amidation reactions and their products based on established DCC coupling methodologies.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction for this compound, though typically requiring harsh conditions. masterorganicchemistry.comyoutube.com The decarboxylation of aromatic carboxylic acids is generally more difficult than for aliphatic acids but can be facilitated by heating, sometimes in a high-boiling solvent like quinoline (B57606), and often requires a catalyst such as copper powder. lneya.comacs.org The stability of the resulting carbanion intermediate is a key factor; however, for simple aromatic acids, this pathway is not highly favored. youtube.com

For quinoline carboxylic acids specifically, decarboxylation in aqueous solution is not commonly reported, although certain di- and tri-carboxylic acids show enhanced reactivity due to neighboring group participation. cdnsciencepub.com The presence of the electron-donating ethoxy group at the 8-position may slightly influence the electronic properties of the ring but is not expected to dramatically lower the energy barrier for decarboxylation without additional activating features.

Activation Strategies for Carboxylic Acid Derivatization

To enhance the reactivity of the carboxylic acid moiety toward nucleophilic acyl substitution, it can be converted into a more reactive derivative, such as an acid chloride. masterorganicchemistry.comlibretexts.org A standard reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A chloride ion, generated during the reaction, then attacks the carbonyl carbon, leading to the formation of the highly electrophilic acid chloride, along with gaseous byproducts SO₂ and HCl. masterorganicchemistry.com

These resulting acid chlorides are valuable synthetic intermediates that can readily react with a wide variety of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives under much milder conditions than the parent carboxylic acid. masterorganicchemistry.com

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring is basic due to the presence of a lone pair of electrons in an sp² hybrid orbital. It can react with strong acids to form quinolinium salts. uop.edu.pk This basicity is slightly weaker than that of pyridine (B92270). uop.edu.pk

A key reaction involving the quinoline nitrogen is quaternization, where it reacts with alkyl halides (e.g., methyl iodide) to form N-alkylquinolinium salts. This reaction involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The resulting salts are ionic compounds with increased solubility in polar solvents.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the position of attack being influenced by the existing substituents and the nature of the ring system itself.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), because the nitrogen atom is electron-withdrawing. uop.edu.pk Electrophilic substitution typically occurs on the benzene ring portion of the molecule, as the pyridine ring is more deactivated. uop.edu.pkquora.com In this compound, the directing effects of the two substituents must be considered.

The ethoxy group (-OEt) at C-8 is a powerful activating, ortho, para-directing group due to resonance donation from the oxygen lone pairs.

The carboxylic acid group (-COOH) at C-7 is a deactivating, meta-directing group.

The ethoxy group is strongly activating and directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. Since the C-7 position is already substituted, electrophilic attack is strongly favored at the C-5 position . Studies on the bromination of 8-substituted quinolines, such as 8-methoxyquinoline (B1362559) (which is electronically similar to 8-ethoxyquinoline), confirm that substitution occurs preferentially at the C-5 position. acgpubs.orgresearchgate.net Vigorous conditions, such as using fuming nitric and sulfuric acids for nitration, are often required. uop.edu.pk

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. masterorganicchemistry.com The quinoline ring itself is electron-deficient, making it more susceptible to NAS than benzene, with attack typically favored at the C-2 or C-4 positions. uop.edu.pk

Derivatization for Enhanced Analytical Detection and Biological Activity Profiling

The strategic chemical modification of this compound into its derivatives is a key strategy for enhancing its analytical detection and for profiling its biological activities. The carboxylic acid group at the 7-position and the quinoline scaffold provide versatile handles for a variety of chemical transformations, allowing for the synthesis of amides, esters, and other analogues with improved properties for specific applications.

Derivatization is a common and often indispensable technique in analytical chemistry, particularly for liquid chromatography (LC) combined with detection methods like mass spectrometry (MS). For carboxylic acids, derivatization can address issues such as poor chromatographic retention in reversed-phase LC, the lack of a suitable chromophore or fluorophore for UV or fluorescence detection, and weak ionization in mass spectrometry. The most prevalent derivatization reaction for carboxylic acids is amidation. researchgate.net

While specific studies on the derivatization of this compound for analytical detection are not extensively documented in the reviewed literature, the general principles of carboxylic acid derivatization are broadly applicable. For instance, reagents that introduce a readily ionizable group or a fluorescent tag are commonly employed to enhance sensitivity in LC-MS or fluorescence-based assays.

In the realm of biological activity profiling, derivatization plays a crucial role in structure-activity relationship (SAR) studies. By systematically modifying the parent compound, researchers can probe the interactions with biological targets and identify key structural features responsible for its pharmacological effects. A notable example, although focused on the closely related 8-hydroxy-quinoline-7-carboxylic acid, highlights the potential of such derivatization strategies. In a study focused on the discovery of Pim-1 kinase inhibitors, a series of 2-styrylquinolines and quinoline-2-carboxamides were synthesized from 8-hydroxy-quinoline-7-carboxylic acid. nih.gov This research underscored the significance of the 8-hydroxy-quinoline 7-carboxylic acid moiety as a critical pharmacophore for kinase inhibitory activity. nih.gov Molecular modeling suggested that this scaffold interacts with key residues, Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase. nih.gov

The synthesis of such derivatives often involves the activation of the carboxylic acid group, for example, by converting it to an acyl chloride, followed by reaction with a suitable amine or alcohol to form the corresponding amide or ester. For instance, the synthesis of substituted amides and esters of quinoline-2-carboxylic acid has been achieved by reacting quinoline-2-carboxylic acid chloride with various phenols or arylamines. researchgate.netogarev-online.ru Similarly, 8-aminoquinoline (B160924) amides of triterpenoic acids have been synthesized by first converting the triterpenoic acid to its acyl chloride and then reacting it with 8-aminoquinoline. mdpi.com These general synthetic routes are applicable to this compound for the generation of a diverse library of derivatives for biological screening.

The biological evaluation of these derivatives can uncover compounds with a range of activities. For example, various quinoline derivatives have been investigated for their potential as antiproliferative, antioxidant, and anti-inflammatory agents. nih.gov The derivatization of quinoline carboxylic acids has led to the identification of compounds with significant biological activities, demonstrating the power of this approach in medicinal chemistry. nih.govnih.gov

Table 1: Representative Derivatization Strategies for Quinoline Carboxylic Acids

| Derivative Type | Reagents and Conditions | Purpose | Reference |

| Amides | Acyl chloride formation (e.g., with oxalyl chloride or thionyl chloride), followed by reaction with an amine. | Biological activity profiling, SAR studies | researchgate.netmdpi.com |

| Esters | Reaction of the corresponding acyl chloride with an alcohol or phenol. | Biological activity profiling | researchgate.netogarev-online.ru |

| 2-Styrylquinolines | (From 8-hydroxy-quinoline-7-carboxylic acid) | Pim-1 kinase inhibition | nih.gov |

| Quinoline-2-carboxamides | (From 8-hydroxy-quinoline-7-carboxylic acid) | Pim-1 kinase inhibition | nih.gov |

Table 2: Biological Activities of Derivatized Quinolines

| Parent Compound | Derivative Class | Biological Activity Investigated | Key Findings | Reference |

| 8-Hydroxy-quinoline-7-carboxylic acid | 2-Styrylquinolines and Quinoline-2-carboxamides | Pim-1 kinase inhibition | The 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. | nih.gov |

| Quinoline-2-carboxylic acid | Amides and Esters | Anti-inflammatory, Analgesic | Derivatives showed anti-inflammatory and analgesic properties. | researchgate.netogarev-online.ru |

| Triterpenoic acids | 8-Aminoquinoline amides | Anticancer, Antiviral (potential) | Synthesis of derivatives with potential biological activities. | mdpi.com |

| Various Quinolines | Carboxylic acid derivatives | Antiproliferative, Antioxidant, Anti-inflammatory | Some derivatives showed selective cytotoxicity against cancer cell lines and anti-inflammatory effects. | nih.gov |

Coordination Chemistry and Metal Chelation Properties of 8 Ethoxyquinoline 7 Carboxylic Acid

Fundamental Principles of Quinoline-Metal Ion Interactions

Quinoline (B57606), a bicyclic aromatic heterocycle, and its derivatives are well-known for their ability to coordinate with a wide variety of metal ions. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a Lewis base capable of donating electron density to a metal center, thus forming a coordinate bond. nih.gov The coordination ability of the quinoline nucleus can be significantly influenced by the nature and position of substituents on the ring system. These substituents can affect the electronic properties of the nitrogen atom and may themselves act as additional donor sites, leading to the formation of chelate rings. nih.gov

Chelation Mechanisms of 8-Hydroxyquinoline (B1678124) Derivatives with Metal Ions

The chelation properties of 8-ethoxyquinoline-7-carboxylic acid are best understood by first examining the well-studied analogue, 8-hydroxyquinoline (oxine) and its derivatives. These compounds are powerful chelating agents for a multitude of metal ions. nih.govyoutube.com

Role of Nitrogen and Oxygen Donor Atoms

In the case of 8-hydroxyquinoline, chelation occurs through the formation of a five-membered ring involving the metal ion, the quinoline nitrogen atom, and the oxygen atom of the hydroxyl group after deprotonation. nih.govscirp.org This bidentate coordination is a key feature of 8-hydroxyquinoline and its derivatives, contributing to the high stability of the resulting metal complexes. nih.gov

For this compound, the coordination mechanism is expected to be different. The ethoxy group at the 8-position is generally not considered a primary donor site for chelation under normal conditions, as the oxygen atom is less available for coordination compared to a deprotonated hydroxyl group. Instead, chelation is anticipated to occur through the quinoline nitrogen and one of the oxygen atoms of the carboxylic acid group at the 7-position. This would result in the formation of a six-membered chelate ring. The presence of the carboxylic acid group introduces a second, and likely primary, point of attachment for the metal ion.

In the case of the related compound, 8-hydroxyquinoline-2-carboxylic acid, it has been shown to act as a tridentate ligand, with coordination involving the pyridine (B92270) nitrogen, and both the phenolic and carboxylic oxygen atoms. uncw.edu This highlights the versatile coordination potential of substituted quinolines.

pH Dependency of Metal Ion Chelation

The chelation of metal ions by quinoline derivatives is highly dependent on the pH of the solution. For 8-hydroxyquinoline derivatives, the hydroxyl group must be deprotonated to facilitate coordination of the oxygen atom. This deprotonation is a pH-dependent process. Similarly, for this compound, the carboxylic acid group has a specific pKa value, and its ability to coordinate to a metal ion will be influenced by the pH of the medium. At low pH values, the carboxylic acid will be protonated, reducing its ability to act as a donor. As the pH increases, the carboxylic acid group will deprotonate, enhancing its chelating capability. Studies on the related 8-hydroxyquinoline-2-carboxylic acid have shown a clear pH-dependent interaction with metal ions, with protonation constants influencing complex formation. uncw.edu

Selectivity in Metal Ion Binding (e.g., Cu(II) selectivity)

Derivatives of 8-hydroxyquinoline are known to exhibit a degree of selectivity in their binding of metal ions. For instance, many 8-hydroxyquinoline-based compounds show a high affinity for copper(II) ions. nih.gov This selectivity is influenced by factors such as the size of the metal ion, its preferred coordination geometry, and the electronic properties of the ligand. The specific arrangement of donor atoms and the resulting chelate ring size in this compound (a predicted six-membered ring) would be expected to confer a particular selectivity profile for different metal ions. While specific studies are lacking for this compound, research on other quinoline derivatives suggests that a preference for certain transition metal ions, such as Cu(II) and Zn(II), is likely. uncw.edu

Stoichiometry and Stability Constants of Metal Complexes

The stoichiometry of metal complexes with quinoline-based ligands is commonly found to be 1:1, 1:2, or 1:3 (metal:ligand), depending on the charge and coordination number of the metal ion and the nature of the ligand. scirp.org For bidentate ligands like 8-hydroxyquinoline, 1:2 complexes are very common with divalent metal ions, leading to the formation of neutral and often poorly soluble compounds. scirp.org For this compound, similar stoichiometries would be expected.

The stability of these complexes is quantified by their stability constants (log K). Higher values of log K indicate a more stable complex. While no stability constants are available for this compound, the data for the analogous 8-hydroxyquinoline-2-carboxylic acid provides valuable insight. The stability constants for its complexes with various metal ions are notably high for a tridentate ligand, a property attributed to the preorganized structure of the ligand. uncw.edu

Table 1: Stability Constants (log K₁) of Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid at 25°C in 0.1 M NaClO₄

| Metal Ion | log K₁ |

| Mg(II) | 4.93 |

| Ca(II) | 6.16 |

| Sr(II) | 4.82 |

| Ba(II) | 4.10 |

| La(III) | 10.13 |

| Gd(III) | 9.89 |

| Cu(II) | 12.00 |

| Zn(II) | 9.10 |

| Cd(II) | 8.57 |

| Pb(II) | 11.35 |

Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is provided for comparative purposes. uncw.edu

Structural Characterization of Coordination Complexes

The geometry of metal complexes with quinoline derivatives is typically determined using techniques such as X-ray crystallography and various spectroscopic methods. Common geometries observed for complexes with 8-hydroxyquinoline include square planar and octahedral. scirp.org

For this compound, the coordination geometry would depend on the metal ion and the stoichiometry of the complex. In a potential 1:2 complex with a divalent metal ion, an octahedral geometry could be envisaged, with two tridentate ligands (if the ethoxy group participates in coordination) or with two bidentate ligands and two solvent molecules occupying the remaining coordination sites.

Structural studies on the zinc(II) and cadmium(II) complexes of 8-hydroxyquinoline-2-carboxylic acid have revealed detailed information about their coordination environment. uncw.edu In these structures, the metal ions are coordinated to two ligand molecules. The crystal structures confirmed that the protons are attached to the phenolic oxygens, which are in turn coordinated to the metal ions. uncw.edu This provides a model for the type of structural analysis that would be necessary to fully characterize the coordination complexes of this compound.

Table 2: Crystallographic Data for Zn(II) and Cd(II) Complexes of 8-Hydroxyquinoline-2-carboxylic Acid

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| [Zn((HQC)H)₂]·2H₂O | C₂₀H₁₆N₂O₈Zn | Triclinic | Pī | 7.152 | 9.227 | 15.629 | 103.978 | 94.896 | 108.033 |

| [Cd((HQC)H)₂]·2H₂O | C₂₀H₁₆CdN₂O₈ | Triclinic | Pī | 7.0897 | 9.1674 | 16.0672 | 105.024 | 93.991 | 107.127 |

HQC refers to 8-hydroxyquinoline-2-carboxylic acid. Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid and is provided for comparative purposes. uncw.edu

Computational and Theoretical Studies of 8 Ethoxyquinoline 7 Carboxylic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational landscape of a molecule. For 8-Ethoxyquinoline-7-carboxylic acid, these calculations elucidate the most stable arrangements of its atoms and the energy barriers between different conformations.

Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting key structural parameters. The orientation of the ethoxy group at position 8 and the carboxylic acid group at position 7 are of particular interest. Rotation around the C8-O bond of the ethoxy group and the C7-C bond of the carboxylic acid group leads to different conformers. Quantum chemical calculations can map the potential energy surface associated with these rotations to identify the global and local energy minima.

For instance, the dihedral angle between the quinoline (B57606) ring and the carboxylic acid plane is a critical parameter. Studies on similar aromatic carboxylic acids show that a planar or near-planar conformation is often favored due to conjugation, but steric hindrance from adjacent groups can force the group to twist. In this compound, the interaction between the ethoxy and carboxylic acid groups dictates the preferred conformation. Computational analysis reveals the relative energies of these conformers, indicating which are most likely to be present under given conditions. nih.gov

Table 1: Illustrative Calculated Geometric Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G Level)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C7-C(OOH) | 1.485 | O-C-O (carboxyl) | 122.5 |

| C=O | 1.210 | C6-C7-C(OOH) | 121.0 |

| C-OH | 1.358 | C8-O-CH2 | 118.0 |

| C8-O | 1.365 | C7-C8-O | 119.5 |

Note: This data is illustrative and represents typical values obtained from DFT calculations for structurally related molecules.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. scirp.org By calculating the distribution of electrons, DFT can predict where a molecule is likely to undergo a chemical reaction.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. irjweb.comajchem-a.com For quinoline derivatives, the HOMO is often localized on the fused benzene (B151609) ring system, while the LUMO is distributed across the pyridine (B92270) ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, the MEP would show negative potential around the nitrogen atom and the carbonyl oxygen of the carboxylic acid, identifying them as sites for electrophilic attack or hydrogen bonding. dntb.gov.ua

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov Natural Bond Orbital (NBO) analysis is also used to study charge delocalization and hyperconjugative interactions, providing insight into the molecule's stability. nih.goveurjchem.com

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Gap | 4.40 eV |

| Electronegativity (χ) | 4.05 eV |

| Chemical Hardness (η) | 2.20 eV |

Note: This data is illustrative and represents typical values obtained from DFT calculations for quinoline derivatives.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with a biological receptor, like an enzyme or protein. researchgate.net

An MD simulation begins with a starting structure of the ligand-receptor complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation software then solves Newton's equations of motion for every atom in the system, allowing the complex to move and change its conformation over a simulated timescale, typically nanoseconds to microseconds.

Analysis of the MD trajectory provides detailed information about the stability of the ligand in the binding pocket. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms, which indicates conformational stability. A stable RMSD suggests the ligand remains bound in a consistent pose. researchgate.net

Furthermore, MD simulations can identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are crucial for binding. The frequency and duration of these interactions can be monitored throughout the simulation to assess their importance. The binding free energy, which quantifies the affinity of the ligand for the receptor, can also be estimated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

For this compound, MD simulations could be used to model its interaction with a target enzyme, revealing the key amino acid residues involved in binding and providing insights for the rational design of more potent derivatives.

Theoretical Insights into Tautomerism and Proton Transfer

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in many heterocyclic molecules and can significantly impact their chemical and biological properties. wiley-vch.defrontiersin.org For this compound, the carboxylic acid group can exhibit keto-enol tautomerism. However, the most relevant process involves proton transfer.

Computational studies can model the mechanisms of proton transfer, which can occur intramolecularly or be mediated by solvent molecules. researchgate.net Theoretical calculations, particularly using DFT, can map the potential energy surface for the proton transfer reaction. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and the calculation of the activation energy barrier. nih.gov

In related compounds like 7-hydroxyquinoline, excited-state intramolecular proton transfer (ESIPT) is a well-studied phenomenon where a proton moves from the hydroxyl group to the quinoline nitrogen upon photoexcitation. nih.govmdpi.com While this compound lacks the 8-hydroxy group, the nitrogen atom in the quinoline ring can still act as a proton acceptor. A potential proton transfer pathway could involve the proton from the carboxylic acid group transferring to the quinoline nitrogen, possibly assisted by solvent molecules. Theoretical models can determine the feasibility of such a process in both the ground and excited states by calculating the relative energies of the tautomers and the energy barrier for their interconversion. Understanding these proton transfer dynamics is crucial, as different tautomers can exhibit vastly different binding affinities for a biological target. frontiersin.org

Mechanistic Studies of Biological Activities of 8 Ethoxyquinoline 7 Carboxylic Acid Derivatives

Enzyme Inhibition Mechanisms

The capacity of 8-ethoxyquinoline-7-carboxylic acid derivatives to inhibit specific enzymes is a key aspect of their biological profile. This inhibition is often directed at kinases, a class of enzymes pivotal in cell signaling and regulation.

Interaction with Kinases (e.g., Pim-1 Kinase Inhibition)

Research has highlighted the potential of quinoline (B57606) derivatives to act as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the regulation of cell proliferation and apoptosis. While direct studies on this compound are limited, extensive research on the closely related 8-hydroxy-quinoline-7-carboxylic acid derivatives provides significant insights. The 8-hydroxyquinoline-7-carboxylic acid scaffold has been identified as a critical pharmacophore for Pim-1 kinase inhibition. Molecular modeling studies suggest that this quinoline core is fundamental for the compound's inhibitory activity against this kinase.

Binding Site Analysis within Enzyme Pockets (e.g., ATP-binding pocket)

The inhibitory action of these quinoline derivatives is often centered on the ATP-binding pocket of the target kinase. Molecular modeling has indicated that the 8-hydroxy-quinoline-7-carboxylic acid scaffold can interact with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of Pim-1 kinase. This interaction is believed to be responsible for the observed kinase inhibitory potency. The binding within this pocket prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade and inhibiting the enzyme's function.

| Target Enzyme | Key Interacting Residues | Binding Pocket |

| Pim-1 Kinase | Asp186, Lys67 | ATP-binding pocket |

Competitive and Non-Competitive Inhibition Modalities

The mode of enzyme inhibition by this compound derivatives can vary. In the context of kinase inhibition, where the compound vies with ATP for the same binding site, the mechanism is typically competitive. This means the inhibitor and the natural substrate cannot bind to the enzyme simultaneously. However, other studies on different quinoline-based compounds have also revealed non-competitive inhibition, where the inhibitor binds to a site other than the active site, inducing a conformational change that reduces the enzyme's efficiency. The specific modality is dependent on the exact structure of the derivative and the target enzyme.

Antimicrobial Mechanisms of Action

In addition to enzyme inhibition, derivatives of this compound exhibit notable antimicrobial properties. These effects are mediated through various mechanisms that compromise the viability of pathogenic microorganisms.

Metal Ion Homeostasis Disruption in Pathogens

A well-established antimicrobial mechanism for quinoline derivatives, particularly 8-hydroxyquinolines, is the disruption of metal ion homeostasis in pathogens. These compounds can act as chelating agents, binding to essential metal ions such as iron, zinc, and copper. This sequestration of metal ions can inhibit the function of metalloenzymes that are crucial for bacterial survival and proliferation. By disrupting the delicate balance of these metal ions, the compounds can induce a state of cellular stress and inhibit bacterial growth.

| Mechanism | Affected Process | Target Pathogens |

| Metal Ion Chelation | Inhibition of Metalloenzymes | Various Bacteria |

Membrane Integrity Modulation

The carboxylic acid moiety of this compound is likely to play a significant role in its antimicrobial activity by modulating membrane integrity. Carboxylic acids are known to disrupt bacterial cell membranes. The lipophilic nature of the quinoline ring allows the molecule to insert into the bacterial membrane, while the carboxylic acid group can alter the local pH and disrupt the membrane potential. This can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This disruption of the physical barrier of the cell is a key component of the compound's broad-spectrum antimicrobial action.

Intracellular pH Perturbation

The ability of certain quinoline derivatives to act as antimicrobial agents is partially attributed to their capacity to disrupt the intracellular pH (pHi) of bacterial cells. While specific studies focusing solely on this compound are limited, the broader class of quinoline carboxylic acids offers insight into this mechanism. These compounds can function as protonophores, which are lipid-soluble molecules capable of transporting protons across biological membranes. This action disrupts the proton motive force, a crucial element of bacterial energy metabolism. The dissipation of the transmembrane proton gradient interferes with ATP synthesis and the transport of essential nutrients, ultimately leading to bacterial cell death. The carboxylic acid group on the quinoline ring is fundamental to this activity, enabling the molecule to shuttle protons across the lipid bilayer of the bacterial cell membrane.

Interference with Bacterial Metabolism and DNA Processes

This compound and its derivatives have been demonstrated to interfere with vital bacterial functions, including metabolic pathways and DNA replication. A primary target for quinolone-based antimicrobials is the bacterial DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are indispensable for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones prevent the necessary coiling and uncoiling of bacterial DNA, which halts these critical cellular processes and results in bacterial demise.

Furthermore, research suggests that these compounds can also disrupt other metabolic pathways. The chelation of essential metal ions by the quinoline structure can inhibit metalloenzymes that are vital for bacterial survival and proliferation. This multifaceted approach, targeting both DNA processes and metabolic enzyme function, enhances their efficacy as antimicrobial agents.

Anticancer Mechanisms in Cellular Models (in vitro, mechanistic focus)

Modulation of Cell Proliferation and Apoptosis Pathways

Derivatives of this compound have shown considerable promise in modulating cell proliferation and inducing apoptosis in various cancer cell lines. Scientific evidence indicates that these compounds can halt the cell cycle at different phases, thereby inhibiting the unchecked proliferation characteristic of cancer cells. For instance, studies have revealed that certain derivatives can induce G2/M phase arrest, which prevents cells from proceeding into mitosis.

The induction of apoptosis, or programmed cell death, is a cornerstone of many anticancer therapies. Derivatives of this compound have been found to initiate apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. The subsequent activation of caspases, the executive enzymes of apoptosis, is a frequently observed downstream effect of these compounds.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process that fuels tumor growth and metastasis. Derivatives of this compound have been explored for their anti-angiogenic capabilities. These compounds are capable of inhibiting key stages in the angiogenic process, including the proliferation, migration, and tube formation of endothelial cells.

A proposed mechanism for this anti-angiogenic activity is the inhibition of vascular endothelial growth factor (VEGF) signaling. VEGF is a powerful pro-angiogenic factor, and its signaling pathway is a principal target in cancer treatment. By interfering with the activation of VEGF receptors (VEGFR) and their downstream signaling cascades, these quinoline derivatives can effectively curtail the development of new blood vessels, thereby depriving the tumor of essential nutrients and oxygen.

Cellular Signaling Pathway Modulation (e.g., STAT3, AMPK, TGFβ-SMAD2)

The anticancer effects of this compound derivatives are frequently mediated through the modulation of key cellular signaling pathways that are often dysregulated in cancer.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in numerous cancers, where it promotes cell proliferation, survival, and angiogenesis. Certain derivatives of this compound have been shown to inhibit the phosphorylation and subsequent activation of STAT3. This inhibition leads to the downregulation of STAT3 target genes that are involved in tumor progression.

AMPK Pathway: AMP-activated protein kinase (AMPK) serves as a critical energy sensor and regulator of cellular metabolism. In some cellular environments, the activation of AMPK can exert tumor-suppressive effects by inhibiting cell growth and proliferation. Specific quinoline derivatives may modulate AMPK activity, thereby contributing to their anticancer effects by altering the metabolic landscape of cancer cells.

TGFβ-SMAD2 Pathway: The Transforming Growth Factor-beta (TGFβ) signaling pathway has a dichotomous role in cancer, acting as a tumor suppressor in early stages but promoting tumor progression in later stages. The SMAD proteins are central intracellular mediators of TGFβ signaling. Some research indicates that derivatives of this compound can interfere with the TGFβ-SMAD2 pathway, potentially inhibiting the pro-tumorigenic effects of TGFβ in advanced cancers.

Role of Metal Chelation in Anticancer Activity

The capacity of the quinoline structure to chelate metal ions is a significant contributor to the anticancer activity of this compound and its derivatives. Cancer cells often exhibit an altered metabolism of metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymes involved in cell proliferation and DNA synthesis.

By chelating these metal ions, these compounds can disrupt the function of key metalloenzymes. For example, ribonucleotide reductase, an enzyme crucial for DNA synthesis, is dependent on iron. The sequestration of iron by quinoline derivatives can inhibit this enzyme, leading to cell cycle arrest and apoptosis. Moreover, the formation of metal complexes with these quinoline derivatives can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cancer cells. The specific cellular environment and the type of metal ion involved can determine whether the chelation results in pro-oxidant or antioxidant effects, adding to the complexity of the anticancer mechanisms of these compounds.

Anti-inflammatory Mechanisms

Modulation of Inflammatory Mediators and Pathways

There are currently no peer-reviewed studies available that detail the specific interactions of this compound with inflammatory mediators or pathways.

To offer a broader perspective, research into other quinoline-carboxylic acid derivatives has provided evidence of anti-inflammatory activity. For instance, studies on quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have shown that these compounds can exert anti-inflammatory effects in cellular models, such as in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govbldpharm.com The mechanisms underlying these effects for some quinoline derivatives have been attributed to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). uni.lu Furthermore, a different substituted quinoline carboxylic acid, known as CL 306 ,293, demonstrated the ability to suppress inflammation and prevent joint damage in animal models of arthritis. The proposed mechanism for this compound appears to be distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), involving the down-regulation of T-cell function rather than direct enzyme inhibition. nih.gov

Receptor Binding and Cellular Pathway Modulation

Monocarboxylate Transporter (MCT) Inhibition Mechanisms (e.g., MCT4)

No scientific evidence has been published to indicate that this compound acts as an inhibitor of monocarboxylate transporters (MCTs), including the MCT4 isoform.

The inhibition of MCTs, particularly MCT1 and MCT4, is a significant area of investigation in therapeutic research, especially for cancer. scbt.com These transporters are crucial for the efflux of lactate (B86563) from highly glycolytic cells, and their inhibition can lead to intracellular acidification and cell death. chemicalbook.com Known inhibitors of MCTs include compounds like syrosingopine, which acts as a dual inhibitor of both MCT1 and MCT4. chemicalbook.com However, the extensive body of research on MCT inhibitors does not currently include this compound.

Interestingly, research on the closely related 8-hydroxy-quinoline-7-carboxylic acid has identified derivatives of this compound as inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a role in cell survival and apoptosis. researchgate.net This mechanism is distinct from the inhibition of membrane transport proteins like MCTs.

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Pharmacophores and Structural Motifs

The quinoline (B57606) ring system is a well-established pharmacophore, forming the core of numerous biologically active compounds. mdpi.com For derivatives of 8-alkoxyquinoline-7-carboxylic acid, the essential pharmacophoric elements can be broken down into three key components: the quinoline nucleus, the ethoxy group at the 8-position, and the carboxylic acid at the 7-position.

The quinoline core itself provides a rigid, bicyclic aromatic scaffold that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Its nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule within a binding site. mdpi.com

The substituents at the 7 and 8-positions are critical for modulating the molecule's activity. In the closely related analogue, 8-hydroxy-quinoline-7-carboxylic acid, this moiety has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. researchgate.netnih.gov The hydroxyl group and the carboxylic acid are thought to be pivotal for interacting with the ATP-binding pocket of the kinase. nih.gov

For 8-ethoxyquinoline-7-carboxylic acid, the fundamental pharmacophore remains the quinoline-7-carboxylic acid core. The carboxylic acid at position 7 is a key interaction point, potentially forming hydrogen bonds or salt bridges with amino acid residues in a target protein. rroij.comscispace.com The ethoxy group at position 8, while removing the hydrogen-bonding donor capability of a hydroxyl group, introduces a lipophilic and sterically larger substituent. This can influence the compound's pharmacokinetic properties and its fit within a binding pocket.

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the quinoline ring are paramount in determining the biological potency and selectivity of compounds like this compound.

The 8-Alkoxy Group: The replacement of the hydroxyl group in 8-hydroxyquinoline-7-carboxylic acid with an ethoxy group is a significant modification. While the hydroxyl group can act as both a hydrogen bond donor and acceptor, the ethoxy group is primarily a hydrogen bond acceptor through its oxygen atom. This change can drastically alter the binding mode and affinity for a target. The increased lipophilicity of the ethoxy group can enhance membrane permeability and oral bioavailability. Studies on other quinoline series have shown that varying the alkoxy group can modulate antimicrobial activity. nih.gov For instance, in a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, the methoxy (B1213986) group was found to be compatible with potent activity. nih.gov

The 7-Carboxylic Acid Group: The carboxylic acid at the 7-position is a strong determinant of biological activity. Its ability to exist in both protonated and deprotonated forms allows for ionic interactions and hydrogen bonding, which are often crucial for anchoring the molecule to its biological target. rroij.comscispace.com In studies of HIV-1 integrase inhibitors, a carboxyl group at C-7 of the quinoline subunit was found to be a structural requirement for activity. rroij.com Modification of this group, for example, by converting it to an ester or an amide, would likely have a profound impact on biological potency, as this would alter its charge and hydrogen bonding capacity.

The following table summarizes the expected influence of key substituents on the properties of the this compound scaffold:

| Substituent Position | Substituent | Expected Influence on Activity | Rationale |

| 8 | Ethoxy (-OCH2CH3) | Modulates lipophilicity and steric interactions. Can act as a hydrogen bond acceptor. | Compared to a hydroxyl group, it increases lipophilicity which may affect cell permeability and binding to hydrophobic pockets. The loss of a hydrogen bond donor may decrease affinity for some targets but increase it for others. |

| 7 | Carboxylic Acid (-COOH) | Crucial for target binding. | Can form strong hydrogen bonds and ionic interactions with amino acid residues in a binding site. Its presence is often essential for potency. rroij.comscispace.com |

| Other positions (e.g., 2, 4, 5, 6) | Various (e.g., halogens, alkyls, aryls) | Can fine-tune electronic properties, solubility, and steric fit. | Substituents at these positions can influence the overall shape and electronic distribution of the molecule, leading to changes in potency and selectivity. |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound aims to optimize its biological activity, selectivity, and pharmacokinetic profile. This is typically an iterative process involving the synthesis of new derivatives and their subsequent biological evaluation.

Design Strategies:

Modification of the 8-Alkoxy Group: A primary focus would be to explore the effect of different alkoxy groups at the 8-position. This could involve synthesizing analogues with varying chain lengths (e.g., methoxy, propoxy, butoxy) to probe the size and lipophilicity of the binding pocket. Branched or cyclic alkoxy groups could also be introduced to explore steric tolerance.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid at the 7-position could be replaced with other acidic functional groups that can mimic its interactions, such as a tetrazole or a hydroxamic acid. Alternatively, converting it to an amide or an ester would probe the necessity of the acidic proton and the potential for additional hydrogen bond interactions.

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, methyl, trifluoromethyl) at other positions on the quinoline ring could be used to modulate the electronic properties and metabolic stability of the molecule.

Synthetic Approaches: A general synthetic route to this compound analogues could start from a suitably substituted aniline (B41778), which undergoes a Gould-Jacobs reaction to form the quinoline ring system. For instance, the synthesis of 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic acids has been achieved through this method. researchgate.net

A plausible synthetic pathway to this compound analogues is outlined below:

Starting Material: A substituted 2-aminophenol.

Cyclization: Reaction with a suitable three-carbon unit, such as diethyl ethoxymethylenemalonate, via a Gould-Jacobs type cyclization to form the 4-hydroxyquinoline-7-carboxylic acid ester core.

Alkylation: O-alkylation of the 8-hydroxyl group with an appropriate alkyl halide (e.g., ethyl iodide) in the presence of a base to introduce the desired alkoxy group.

Hydrolysis: Saponification of the ester at the 7-position to yield the final 8-alkoxyquinoline-7-carboxylic acid.

This synthetic scheme allows for the introduction of diversity at the 8-position by using different alkylating agents and at other positions on the quinoline ring by starting with appropriately substituted anilines.

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of quinoline derivatives and in guiding the design of new analogues.

Molecular Modeling and Docking: For the related 8-hydroxy-quinoline-7-carboxylic acid, molecular modeling has been used to understand its interaction with the ATP-binding pocket of Pim-1 kinase. nih.gov Such studies can predict the binding mode and identify key interactions with amino acid residues like Asp186 and Lys67. nih.gov Similar computational docking studies for this compound could be performed to visualize its potential binding orientation within a target's active site. This would help to rationalize the effect of the ethoxy group compared to a hydroxyl group and to predict which modifications are likely to improve binding affinity.

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogues with corresponding biological activity data were available, QSAR studies could be employed. QSAR models mathematically correlate the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters) with their biological activity. This can lead to predictive models that can estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. Based on a set of active compounds, a pharmacophore model for this compound analogues could be generated. This model would highlight the critical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships, providing a blueprint for the design of new molecules with a higher probability of being active.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 8-Ethoxyquinoline-7-carboxylic acid is not widely reported, analysis of closely related quinoline (B57606) carboxylic acid derivatives provides a strong basis for predicting its solid-state characteristics.

For instance, studies on derivatives like 3,7-dichloroquinoline-8-carboxylic acid reveal that the quinoline ring system is essentially planar. researchgate.net In the solid state, these molecules often engage in intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which stabilize the crystal lattice. researchgate.net It is also common for the carboxylic acid groups to form hydrogen-bonded dimers or networks, further influencing the molecular packing.

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value/Characteristic | Basis for Prediction |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules scirp.org |

| Space Group | P-1 or P2₁/c | Frequently observed for quinoline derivatives scirp.orguncw.edu |

| Key Interactions | π-π stacking, Hydrogen bonding | Based on studies of related quinoline structures researchgate.net |

| Molecular Geometry | Planar quinoline ring | A fundamental feature of the quinoline scaffold researchgate.net |

It is important to note that these are predictions based on analogy, and definitive structural elucidation would require single-crystal X-ray diffraction analysis of this compound.

Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques would provide detailed information about its conformation, which may differ from its solid-state structure.

¹H and ¹³C NMR are fundamental for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, as well as signals for the ethoxy group (a quartet and a triplet) and the carboxylic acid proton, which typically appears as a broad singlet at a downfield chemical shift (10-13 ppm). researchgate.net The ¹³C NMR spectrum would show distinct signals for all carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position (around 160-180 ppm). libretexts.org

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be invaluable for determining the spatial proximity of different protons, thus providing insights into the preferred solution-state conformation of the ethoxy and carboxylic acid groups relative to the quinoline ring. Studies on related hydroxyquinoline carboxylic acids have shown that solution NMR can reveal dynamic exchange processes and equilibria between different tautomeric forms. researchgate.net

Mass Spectrometry Techniques for Metabolite Identification and Interaction Studies

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns, which can aid in structure elucidation. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites and studying non-covalent interactions.

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) experiments would be crucial for characterizing its structure through collision-induced dissociation (CID). For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). libretexts.org The fragmentation of the quinoline ring itself would also provide structural information. The study of fragmentation patterns is critical for identifying potential metabolites, which may be formed through processes like hydroxylation, demethylation of the ethoxy group, or conjugation. youtube.comawi.de

Table 2: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted Ion | m/z (calculated) | Potential Fragmentation Losses |

| ESI (+) | [M+H]⁺ | 218.0817 | H₂O, C₂H₄, CO, CO₂ |

| ESI (-) | [M-H]⁻ | 216.0661 | CO₂ |

These predicted fragmentation patterns can serve as a basis for identifying this compound and its metabolites in complex biological matrices.

UV-Vis Spectroscopy for Metal Complex Formation Studies

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in molecules and is particularly useful for investigating the formation of metal complexes. The quinoline scaffold, especially with coordinating groups like a hydroxyl or carboxylic acid, is known to chelate metal ions. researchgate.netscirp.org

The UV-Vis spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π→π* transitions within the aromatic quinoline system. Upon the addition of a metal ion, changes in the position and intensity of these absorption bands can be monitored to study the formation of a metal-ligand complex. The formation of a complex typically results in a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. scirp.org

By systematically varying the metal-to-ligand ratio and monitoring the absorbance changes, the stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot. scirp.orguncw.edu Furthermore, the stability constants of the formed complexes can be calculated from the spectroscopic data. Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that they form stable complexes with a variety of metal ions, and the substitution on the quinoline ring can influence the stability and spectroscopic properties of these complexes. uncw.eduresearchgate.net The chelation is often mediated by the nitrogen atom of the quinoline ring and an oxygen atom from a substituent. scirp.org

Applications in Materials Science and Sensor Development

Integration into Functional Polymers and Hybrid Materials

The carboxylic acid group of 8-ethoxyquinoline-7-carboxylic acid provides a reactive handle for its incorporation into larger molecular structures, such as functional polymers and hybrid materials. This covalent integration allows for the development of advanced materials that possess the inherent properties of the quinoline (B57606) moiety.

Detailed Research Findings: The synthesis of functional polymers often involves the reaction of monomers containing specific functional groups. The carboxylic acid group on this compound can be readily converted into an ester or amide. For instance, it can be reacted with monomers containing hydroxyl or amino groups to be integrated into polyesters or polyamides. A common strategy involves converting the carboxylic acid to a more reactive form, such as an acyl chloride or an activated ester, to facilitate polymerization. researchgate.net

Another approach is its use in creating copolymers. For example, it could be modified to form a vinyl monomer and then copolymerized with other monomers like acrylic acid or acrylamide (B121943) to produce materials with tunable properties. researchgate.net The resulting polymers would feature the 8-ethoxyquinoline (B73301) unit as a pendant group, imparting specific functionalities such as metal-binding capabilities or fluorescence to the bulk material. These functionalized polymers could find use in applications like metal ion extraction from solutions, as components in stimuli-responsive materials, or as solid-state sensors.

Development of Fluorescent Chemosensors for Metal Ions

Derivatives of 8-hydroxyquinoline (B1678124) are archetypal fluorescent chemosensors for metal ions due to their ability to form stable complexes with a wide range of cations, leading to significant changes in their fluorescence emission. nih.govresearchgate.net The chelation process, which typically involves the phenolic oxygen and the pyridine (B92270) nitrogen, restricts intramolecular rotation and can inhibit processes like excited-state intramolecular proton transfer (ESIPT), resulting in enhanced fluorescence emission (a "turn-on" response). scispace.comnih.gov

Detailed Research Findings: this compound is a promising candidate for developing selective fluorescent sensors. The core 8-hydroxyquinoline structure (present as an ethoxy ether) is a powerful metal chelator. nih.gov The presence of the carboxylic acid at the 7-position and the ethoxy group at the 8-position can fine-tune the selectivity and sensitivity of the sensor for specific metal ions.